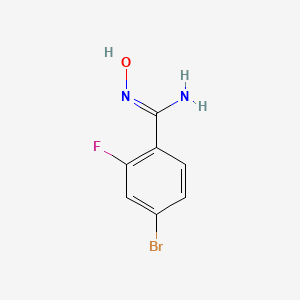

4-Bromo-2-fluoro-N-hydroxybenzimidamide

Description

Current Standing and Future Directions in the Field of Substituted Benzimidamides

Substituted benzimidamides and the closely related benzimidazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous therapeutic agents. nih.govresearchgate.net Benzimidazoles, for instance, are core structures in drugs with activities ranging from anticancer to antimicrobial. nih.govctppc.org The development of novel synthetic methodologies to access these scaffolds efficiently and with diverse substitution patterns is a continuous area of research. Recent achievements include the use of various catalysts and green chemistry approaches to improve reaction yields and reduce environmental impact. nih.govresearchgate.net

The future of substituted benzimidamides is geared towards the development of more selective and potent therapeutic agents. This involves exploring a wider range of substitutions to fine-tune the electronic and steric properties of the molecule. A significant trend is the design of multi-target kinase inhibitors, where the benzimidazole (B57391) or a related scaffold serves as the core structure. wisdomlib.orggoogleapis.com Furthermore, the application of computational and in silico screening methods is becoming increasingly important in predicting the biological activity of novel derivatives before their synthesis, thus accelerating the drug discovery process. nih.govctppc.org

N-hydroxybenzimidamides, also known as amidoximes, represent a particularly interesting subclass. These compounds can act as prodrugs for the corresponding amidines, which often exhibit strong biological activity but may have poor absorption characteristics due to their basicity. The N-hydroxy group reduces this basicity, allowing for better oral absorption, and is subsequently reduced in vivo to the active amidine. This prodrug strategy is a key area of future development for this class of compounds.

Significance of Halogenation (Bromine and Fluorine) in Benzimidamide Core Scaffolds

The introduction of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The presence of these halogens on the benzimidamide core of 4-Bromo-2-fluoro-N-hydroxybenzimidamide is therefore of considerable significance.

Fluorine , with its high electronegativity and small size, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity. Its introduction can block sites of metabolic oxidation and alter the acidity of nearby functional groups, which can in turn affect the compound's pharmacokinetic profile.

The combination of both a fluorine and a bromine atom on the same aromatic ring, as seen in this compound, offers a nuanced approach to molecular design. The ortho-fluoro substituent is a strong electron-withdrawing group, which can influence the reactivity of the imidamide functional group. The para-bromo substituent, in addition to its potential for halogen bonding, further modifies the electronic landscape of the molecule. This dual halogenation pattern provides a unique tool for medicinal chemists to optimize the properties of benzimidamide-based compounds for specific applications.

Below is a table summarizing the properties of the constituent atoms and related compounds.

| Compound/Atom | Property | Significance |

| Fluorine | High Electronegativity, Small van der Waals Radius | Modulates pKa, blocks metabolism, can improve binding affinity. |

| Bromine | Larger Size, Polarizability | Introduces steric bulk, participates in halogen bonding, can enhance selectivity. |

| N-hydroxy Group | Reduces Basicity | Can serve as a prodrug moiety to improve oral bioavailability of amidines. |

Below are detailed research findings on related compounds.

| Compound | Research Finding | Reference |

| Halogenated Benzimidazoles | Have been shown to be potent inhibitors of protein kinases like CK-II. | researchgate.net |

| N-hydroxyindoles | Can act as inhibitors of human lactate (B86563) dehydrogenase isoform A (LDH-A). | nih.gov |

| 4-Bromo-2-fluoroaniline | A key starting material for the synthesis of various biologically active compounds and pharmaceutical intermediates. | chemicalbook.com |

| 4-Bromo-2-fluorophenol | Used as a starting material for the synthesis of cyclooxygenase-2 inhibitors. | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI Key |

ZLDXWHDTLLXDES-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Fluoro N Hydroxybenzimidamide

Precursor-Based Synthetic Pathways: From 4-Bromo-2-fluorobenzonitrile (B28022)

The principal starting material for the synthesis of 4-bromo-2-fluoro-N-hydroxybenzimidamide is 4-bromo-2-fluorobenzonitrile. This precursor contains the required substituted benzene (B151609) ring and a nitrile group that serves as the electrophilic handle for the introduction of the N-hydroxyamidine moiety.

Table 1: Properties of Precursor 4-Bromo-2-fluorobenzonitrile

| Property | Value |

| CAS Number | 105942-08-3 |

| Molecular Formula | C₇H₃BrFN |

| Molecular Weight | 200.01 g/mol |

| Appearance | White to gray powder/crystal |

| Melting Point | 69-72 °C |

This data is compiled from publicly available chemical databases. nih.govacs.orgnih.gov

The most direct method for synthesizing N-hydroxybenzimidamides from their corresponding nitriles is through the addition of hydroxylamine (B1172632). This reaction is a well-documented and widely used transformation in organic synthesis. wikipedia.org The nitrile carbon of 4-bromo-2-fluorobenzonitrile is electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.

The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base. The base, such as sodium carbonate, potassium carbonate, or an organic amine like triethylamine, is necessary to liberate the free hydroxylamine from its hydrochloride salt. The free hydroxylamine then adds across the carbon-nitrogen triple bond of the nitrile. The reaction is generally performed in a protic solvent, such as ethanol (B145695) or water, often under reflux conditions to drive the reaction to completion. The resulting product is the desired this compound, which is also known as a substituted amidoxime. wikipedia.org The general mechanism involves the nucleophilic attack of hydroxylamine on the nitrile, followed by proton transfer to yield the final product.

An alternative, two-step pathway to this compound proceeds through an imidate hydrochloride intermediate, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org This classic method, known as the Pinner reaction, first involves the treatment of the nitrile with an anhydrous alcohol in the presence of dry hydrogen chloride gas. wikipedia.orgnumberanalytics.com

In the first step, 4-bromo-2-fluorobenzonitrile is reacted with an alcohol, such as anhydrous ethanol, saturated with hydrogen chloride gas at low temperatures. wikipedia.org This reaction protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol, which leads to the formation of the corresponding ethyl 4-bromo-2-fluorobenzimidate hydrochloride salt. numberanalytics.com

In the second step, the isolated Pinner salt is then reacted with hydroxylamine. The imidate is a reactive intermediate that readily undergoes nucleophilic substitution at the imino carbon. Treatment of the imidate hydrochloride with hydroxylamine, typically in the presence of a base to neutralize the hydrochloride, results in the displacement of the alkoxy group (e.g., ethoxy) to form the final N-hydroxybenzimidamide product. organic-chemistry.org This method can sometimes offer advantages in terms of purity and control over the reaction compared to the direct addition of hydroxylamine.

Strategic Considerations in Regioselective Functionalization of Benzimidamide Systems

Further functionalization of the this compound molecule, for instance through electrophilic aromatic substitution, requires careful consideration of the directing effects of the substituents on the benzene ring. The regiochemical outcome of such reactions is governed by the interplay of the electronic (inductive and resonance) and steric effects of the bromo, fluoro, and N-hydroxybenzimidamide groups.

Bromine (at C4): Similar to fluorine, bromine is a deactivating, ortho, para-directing group. Its inductive effect withdraws electron density from the ring, while its resonance effect directs incoming electrophiles to the positions ortho and para to it.

Considering the positions of the existing substituents on this compound, the potential sites for electrophilic attack are C3, C5, and C6.

Position C3 is ortho to both the fluoro and the N-hydroxybenzimidamide groups.

Position C5 is ortho to the bromo group and meta to the fluoro group.

Position C6 is para to the fluoro group and meta to the bromo group.

The fluorine at C2 and the bromine at C4 will both direct an incoming electrophile to position C5 (ortho to Br, meta to F) and C3/C5 (ortho/para to F, meta/ortho to Br). The strong deactivating inductive effect of the fluorine atom at C2 would likely disfavor substitution at the adjacent C3 position. Therefore, electrophilic attack is most likely to be directed to the C5 position, which is ortho to the bromine and meta to the fluorine, representing a potential compromise between the directing effects of the two halogens. However, precise regioselectivity would need to be determined empirically, as the combined electronic and steric landscape is complex.

Optimization of Reaction Conditions for Industrial and Academic Scale Synthesis

Optimizing the synthesis of this compound for both laboratory and industrial production involves maximizing yield, purity, and efficiency while minimizing cost and environmental impact.

For the direct hydroxylamine addition route, key parameters to optimize include:

Base: The choice and stoichiometry of the base can affect the rate of reaction and the formation of byproducts. Weaker bases like sodium bicarbonate may require longer reaction times or higher temperatures, while stronger bases like sodium ethoxide could lead to side reactions.

Solvent: The solvent system (e.g., ethanol/water ratio) can influence the solubility of reactants and intermediates, affecting reaction rates and ease of product isolation.

Temperature and Reaction Time: These parameters are interdependent. Optimization aims to find the lowest temperature and shortest time needed for complete conversion to minimize energy consumption and byproduct formation. numberanalytics.com

For the Pinner reaction pathway , optimization would focus on:

HCl Concentration: Ensuring anhydrous conditions and controlling the concentration of HCl is critical for the formation of the Pinner salt and preventing hydrolysis back to the nitrile or to an ester. numberanalytics.com

Temperature Control: The formation of the Pinner salt is often performed at low temperatures to prevent the thermodynamically unstable salt from decomposing. wikipedia.org

Nucleophilic Displacement: The subsequent reaction with hydroxylamine needs optimization of base, temperature, and solvent to ensure efficient displacement of the alkoxy group without degrading the N-hydroxybenzimidamide product.

On an industrial scale, preference might be given to a one-pot synthesis to reduce operational complexity and cost. This could involve a modified direct addition method. The use of statistical methods like Design of Experiments (DoE) can be a powerful tool to efficiently explore the parameter space and identify optimal conditions for large-scale production. numberanalytics.com Furthermore, considerations for scale-up include efficient heat transfer, management of potentially exothermic reactions, and developing robust crystallization and purification protocols to ensure the final product meets required purity specifications.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Fluoro N Hydroxybenzimidamide

Nucleophilic Addition Reactions at the Benzimidamide Moiety

The benzimidamide functional group, with its carbon-nitrogen double bond, is susceptible to nucleophilic attack. The presence of the N-hydroxy group can influence the reactivity of this moiety.

While not a classical Michael acceptor, the C=N bond of the benzimidamide could potentially participate in conjugate addition-like reactions, particularly with strong nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a hypothetical Michael-type addition, a nucleophile would attack the carbon atom of the C=N double bond. This type of reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The general mechanism for a Michael addition involves the attack of a nucleophile (Michael donor) on an activated alkene (Michael acceptor). youtube.com In the context of 4-Bromo-2-fluoro-N-hydroxybenzimidamide, the benzimidamide itself would need to be activated or react with a highly reactive Michael donor. The formation of fused ring systems would likely involve a subsequent intramolecular cyclization step following the initial addition.

Table 1: Hypothetical Michael-Type Addition and Subsequent Cyclization

| Reactant | Michael Acceptor (Activated) | Nucleophile (Michael Donor) | Intermediate Adduct | Fused Ring Product |

| Activated derivative of this compound | Activated C=N bond | Enolate, Gilman reagent, etc. | Initial adduct with new C-C bond | Polycyclic heterocyclic system |

This table represents a theoretical reaction pathway.

The N-hydroxybenzimidamide scaffold is a valuable precursor for the synthesis of various heterocyclic systems, including medicinally important imidazole (B134444) and pyrimidine derivatives.

Imidazole Derivatives: The synthesis of imidazole rings often involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, or the reaction of an imidate with an amine. mdpi.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net For this compound, a plausible pathway to an imidazole derivative could involve reaction with a suitable α-haloketone. The reaction would likely proceed through initial N-alkylation or O-alkylation followed by an intramolecular cyclization and dehydration.

Pyrimidine Derivatives: The construction of a pyrimidine ring typically requires the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine or a related species. mdpi.com this compound could serve as the amidine component in such a synthesis. The reaction with a β-dicarbonyl compound would proceed via a condensation reaction, leading to the formation of the six-membered pyrimidine ring. The N-hydroxy group might participate in the reaction or could be modified or removed in a subsequent step.

Table 2: Plausible Cyclization Reactions

| Target Heterocycle | Co-reactant | Key Intermediate | Reaction Type |

| Imidazole | α-haloketone | N-alkylated or O-alkylated adduct | Nucleophilic substitution followed by intramolecular cyclization |

| Pyrimidine | 1,3-dicarbonyl compound | Acyclic condensation product | Condensation-cyclization |

This table outlines potential synthetic routes based on known heterocycle syntheses.

Electrophilic and Radical Transformations Involving Halogen and Hydroxy Groups

The aromatic ring and the N-hydroxy group are sites for electrophilic and radical reactions.

The bromo and fluoro substituents on the benzene (B151609) ring are directing groups for electrophilic aromatic substitution reactions. byjus.comyoutube.com However, due to the presence of the deactivating benzimidamide moiety, harsh reaction conditions might be required. The N-hydroxy group can also react with electrophiles. nih.govwikipedia.orgwiley-vch.de For instance, acylation or alkylation of the hydroxyl group can occur.

Nitrogen-centered radicals can be generated from N-hydroxy compounds and can participate in various transformations, including hydroamination reactions. nih.govnih.govlibretexts.orgyoutube.com In the case of this compound, the formation of a nitrogen-centered radical could be initiated by a single-electron transfer process. This radical could then undergo intramolecular cyclization or intermolecular reactions.

Exploration of Rearrangement Reactions and Tautomeric Equilibria

N-hydroxybenzimidamides can exhibit tautomerism, existing in equilibrium between the N-hydroxy form and the corresponding oxime form (amide oxime). nih.govresearchgate.net Theoretical studies on N-hydroxy amidines suggest that the amide oxime tautomer is generally more stable. nih.govresearchgate.net The energy barrier for the interconversion between these tautomers can be significant, potentially allowing for the isolation of individual tautomers under certain conditions. nih.govresearchgate.net

Figure 1: Tautomeric Equilibrium of this compound

Rearrangement reactions are also a possibility for this class of compounds. For instance, under acidic conditions, a Beckmann-type rearrangement of the oxime tautomer could potentially occur, leading to the formation of an N-aryl-urea derivative. wiley-vch.demasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgthermofisher.com

Transition Metal-Catalyzed Cross-Coupling Reactions on Halogenated Benzimidamides

The bromine atom on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.netmdpi.com

Common cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium or copper catalyst to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a C-C bond.

The success of these reactions would depend on the compatibility of the N-hydroxybenzimidamide functionality with the reaction conditions. The N-hydroxy group might require protection prior to the cross-coupling reaction.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl/vinyl boronic acid | Pd(0) catalyst and base | C-C |

| Heck Reaction | Alkene | Pd(0) catalyst and base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd(0) or Cu(I) catalyst and base | C-N |

| Sonogashira Coupling | Terminal alkyne | Pd(0) and Cu(I) catalysts and base | C-C |

This table summarizes potential applications of the bromo substituent in cross-coupling reactions.

Oxidation and Reduction Pathways

The N-hydroxybenzimidamide moiety can undergo both oxidation and reduction.

Oxidation: Oxidation of the N-hydroxy group can lead to the formation of a nitroxide radical or further to a nitroso or nitro compound, depending on the oxidizing agent and reaction conditions. nih.govnih.govchemrxiv.org Enzymatic oxidation of N-hydroxy compounds is also a known transformation. nih.gov

Reduction: The reduction of the N-hydroxybenzimidamide can lead to the corresponding unsubstituted benzamidine. The C=N double bond can also be reduced under certain conditions. Furthermore, the bromo group on the aromatic ring can be removed via catalytic hydrogenation.

4 Bromo 2 Fluoro N Hydroxybenzimidamide As a Key Intermediate in Heterocyclic Synthesis

Construction of Benzoxazepin-Related Frameworks

The benzoxazepine core is a privileged scaffold found in numerous biologically active compounds. The synthesis of benzoxazepine-related frameworks can be efficiently achieved using intermediates derived from 4-bromo-2-fluorobenzonitrile (B28022). A key strategy involves the reaction of 4-bromo-2-fluorobenzonitrile with 2-aminoethanol. In this reaction, the fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution.

One documented pathway involves the reaction of 4-bromo-2-fluorobenzonitrile with 2-aminoethanol in the presence of a base such as potassium tert-butoxide, which displaces the fluorine atom to yield 2-(2-aminoethoxy)-4-bromobenzonitrile (B13333414) hydrochloride. googleapis.com Subsequent cyclization of this intermediate, for example using trimethylaluminum, leads to the formation of the 8-bromo-3,4-dihydrobenzo[f] googleapis.comnih.govoxazepin-5(2H)-imine. googleapis.com

An alternative approach to a key intermediate involves the reaction of methyl 4-bromo-2-fluorobenzimidate with 2-aminoethanol to produce 4-bromo-2-fluoro-N-(2-hydroxyethyl)benzimidamide, which can then undergo intramolecular cyclization to form the desired benzoxazepine imine. googleapis.com This highlights the utility of the benzimidamide functionality in the formation of the seven-membered ring.

Table 1: Synthesis of Benzoxazepine Intermediate

| Starting Material | Reagents | Intermediate | Product | Ref |

| 4-Bromo-2-fluorobenzonitrile | 1. Sodium methoxide, Methanol2. 2-Aminoethanol | 4-Bromo-2-fluoro-N-(2-hydroxyethyl)benzimidamide | 8-Bromo-3,4-dihydrobenzo[f] googleapis.comnih.govoxazepin-5(2H)-imine | googleapis.com |

| 4-Bromo-2-fluorobenzonitrile | 2-Aminoethanol, Potassium tert-butoxide | 2-(2-Aminoethoxy)-4-bromobenzonitrile hydrochloride | 8-Bromo-3,4-dihydrobenzo[f] googleapis.comnih.govoxazepin-5(2H)-imine | googleapis.com |

Synthesis of Substituted Imidazoles and Triazoles

The versatility of 4-bromo-2-fluorophenyl-containing intermediates extends to the synthesis of important five-membered aromatic heterocycles like imidazoles and triazoles. These moieties are cornerstones in many pharmaceutical agents.

A notable example is the synthesis of 5-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole. googleapis.com The construction of this hybrid molecule showcases the stepwise and controlled reactions that can be orchestrated from a common starting material. The synthesis begins with the formation of the 4-bromo-2-fluorobenzimidamide moiety, which then serves as a linchpin for the subsequent annulation of the imidazole (B134444) and triazole rings. The bromine atom on the phenyl ring provides a valuable handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of additional molecular diversity.

The synthesis of such complex molecules often involves a multi-step sequence where the nitrile group of 4-bromo-2-fluorobenzonitrile is first converted to an imidate or amidine, which then undergoes cyclization with appropriate reagents to form the imidazole ring. googleapis.com The triazole component can be introduced via a separate synthetic route and then coupled to the imidazole-containing fragment.

Utility in Divergent Synthetic Pathways for Complex Molecular Architectures

The strategic placement of orthogonal reactive sites on the 4-bromo-2-fluorophenyl scaffold allows for its application in divergent synthetic pathways, leading to the assembly of complex, polycyclic molecular architectures. The differential reactivity of the bromine and fluorine atoms, coupled with the synthetic versatility of the nitrile or N-hydroxybenzimidamide group, enables chemists to selectively functionalize the molecule in a stepwise manner.

A compelling demonstration of this utility is the synthesis of 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d] googleapis.comnih.govoxazepine. googleapis.com The construction of this intricate, fused heterocyclic system relies on the sequential elaboration of a simpler precursor derived from 4-bromo-2-fluorobenzonitrile. The synthesis likely involves the initial formation of the benzoxazepine ring, followed by the construction of the imidazole and triazole moieties, or a convergent approach where pre-functionalized fragments are coupled.

The ability to perform nucleophilic aromatic substitution at the fluorine-bearing carbon and transition metal-catalyzed cross-coupling reactions at the bromine-bearing carbon provides a powerful toolkit for building molecular complexity. This dual reactivity is instrumental in the design and synthesis of novel drug candidates and functional materials. The development of tandem reactions, where multiple bond-forming events occur in a single pot, further enhances the efficiency of constructing such complex architectures from relatively simple starting materials. acs.org

Table 2: Key Intermediates and Products from 4-Bromo-2-fluorobenzonitrile

| Intermediate/Product Name | CAS Number | Molecular Formula | Application/Significance | Ref |

| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | C₇H₃BrFN | Starting material for heterocyclic synthesis | nih.gov |

| 4-Bromo-2-fluorobenzimidamide hydrochloride | Not available | C₇H₆BrFN₂·HCl | Intermediate for imidazole synthesis | googleapis.com |

| 8-Bromo-3,4-dihydrobenzo[f] googleapis.comnih.govoxazepin-5(2H)-imine | Not available | C₉H₉BrN₂O | Benzoxazepine scaffold | googleapis.com |

| 5-(2-(4-bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole | Not available | C₁₅H₁₅BrFN₅ | Imidazole-triazole hybrid molecule | googleapis.com |

| 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d] googleapis.comnih.govoxazepine | Not available | C₁₉H₁₉BrN₆O | Complex fused heterocyclic system | googleapis.com |

Advanced Theoretical and Computational Investigations of 4 Bromo 2 Fluoro N Hydroxybenzimidamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the intricate world of molecular structure and reactivity. For benzimidamide systems, including 4-Bromo-2-fluoro-N-hydroxybenzimidamide, these methods have been instrumental in building a fundamental understanding of their electronic characteristics.

Density Functional Theory (DFT) Applications to Benzimidamide Systems

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. In the context of benzimidamide derivatives, DFT calculations are routinely employed to determine key descriptors of their electronic structure and reactivity.

Researchers have successfully used DFT methods, such as B3LYP with a 6-31G(d) basis set, to compute the reaction mechanisms for the formation of related benzamide (B126) compounds. nih.gov Such studies can identify transition states and reaction pathways, providing a detailed map of the chemical transformations. nih.gov For instance, the analysis of global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index using DFT can offer insights into the potential toxicity and reactive sites of molecules with similar aromatic amine structures. researchgate.net

The electronic properties of benzimidazole (B57391) derivatives, which share structural similarities with benzimidamides, have been explored using DFT at the B3LYP/6-311G(d,p) level of theory. These studies reveal how substituent effects can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby influencing the compound's reactivity and electronic transitions. nih.gov For example, a lower HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov Computational analyses of benzohydrazide (B10538) derivatives using the B3LYP/321g level of theory have also been conducted to optimize ground state geometries and support experimental findings. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Benzimidamide Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| Electron Affinity | 1.1 eV | Energy released when an electron is added |

| Ionization Potential | 6.4 eV | Energy required to remove an electron |

Note: These values are illustrative and would vary for this compound.

Ab Initio Methods in Conformational and Energetic Analyses

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for accurate energetic and conformational analyses. These methods are particularly valuable for understanding the subtle interplay of forces that govern the three-dimensional shape of a molecule.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space Exploration

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, allowing researchers to explore the conformational landscape and the influence of the surrounding environment, such as a solvent, over time.

MD simulations have been instrumental in studying the stability of benzimidazole derivatives in complex biological systems. researchgate.netnih.gov By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can assess the stability of a ligand-receptor complex. researchgate.netnih.gov For instance, MD simulations can reveal how a molecule like a benzimidazole derivative maintains stable interactions within a protein's binding pocket. nih.gov

Furthermore, MD simulations are crucial for understanding solvent effects on reaction rates and selectivity. osti.gov By simulating a molecule in a solvent box, researchers can observe how solvent molecules arrange around the solute and how this organization influences the solute's conformation and reactivity. Classical MD simulations, while not explicitly modeling electronic structure, can quantify reactant-water-cosolvent interactions that are critical for predicting reactivity in various solvent systems. osti.gov The integration of MD with data-centric approaches like machine learning is emerging as a powerful strategy for high-throughput screening of solvent systems. osti.gov

Prediction of Spectroscopic Parameters (e.g., vibrational modes, NMR shifts) via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational methods. Various DFT functionals have been benchmarked for their accuracy in predicting ¹H NMR spectra. github.io For example, Cramer's WP04 functional has been shown to perform well for predicting proton shifts in chloroform. github.io The typical workflow involves a conformational search, geometry optimization of each conformer (e.g., using B3LYP-D3/6-31G(d)), and then predicting NMR shifts for each conformer, which are then combined through Boltzmann weighting. github.io The linewidth of NMR signals, which is related to the molecular correlation time, can also be understood through computational models that consider molecular size, shape, and solvent viscosity. nih.gov

In addition to NMR, computational methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These calculated frequencies help in the assignment of experimental spectra and provide a detailed picture of the molecule's vibrational modes.

Table 2: Predicted Spectroscopic Data for a Hypothetical Benzimidamide Derivative

| Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR Shift (aromatic) | 7.0-8.0 ppm | Chemical environment of protons |

| ¹³C NMR Shift (C=N) | 150-160 ppm | Electronic structure of the imidamide group |

| IR Freq. (N-H stretch) | 3300-3500 cm⁻¹ | N-H bond vibration |

| IR Freq. (C=N stretch) | 1640-1690 cm⁻¹ | C=N double bond vibration |

Note: These are representative ranges and would need specific calculation for this compound.

Computational Studies on Reaction Mechanisms and Transition States

Understanding the precise pathway of a chemical reaction, including the high-energy transition states, is a central goal of chemistry. Computational studies have become indispensable for elucidating complex reaction mechanisms that are often inaccessible to direct experimental observation.

For reactions involving benzamide and related structures, DFT calculations have been used to map out the potential energy surface, identifying the reactants, products, intermediates, and transition states. nih.gov For example, a study on the formation of N-(carbomylcarbamothioyl)benzamide proposed a mechanism involving two transition states, with the first being the rate-determining step. nih.gov Similarly, computational investigations of cycloaddition reactions have delineated the peri-, regio-, and stereoselectivities of the reactions, with findings often in good agreement with experimental outcomes. researchgate.net

The mechanism of amide bond formation, a fundamental reaction in organic chemistry, has been elucidated using computational methods. rsc.org These studies can reveal the role of catalysts and the nature of key intermediates, such as the concerted versus stepwise nature of nucleophilic acyl substitution. rsc.org The increasing complexity of the systems being modeled, including the role of non-covalent interactions and dynamic effects, highlights the evolving capabilities of computational chemistry in this field. rsc.org

Structure Reactivity Relationship Srr in Substituted N Hydroxybenzimidamides

Influence of Halogen Substituents (Bromine, Fluorine) on Electronic Properties and Reactivity

Bromine, being less electronegative than fluorine, has a weaker inductive effect but is more polarizable. rsc.org Its resonance effect also contributes to directing incoming electrophiles to the ortho and para positions relative to its own position. In this specific molecule, the bromine at C4 will further deactivate the ring inductively.

The combined electronic influence of an ortho-fluoro and a para-bromo substituent leads to a complex pattern of electron distribution. The positions ortho and para to the activating N-hydroxybenzimidamide group are electronically influenced by the deactivating halogens. This substitution pattern makes the benzene (B151609) ring significantly electron-deficient, which in turn affects the reactivity of the N-hydroxybenzimidamide moiety itself. For instance, the acidity of the N-hydroxy proton and the susceptibility of the imidamide carbon to nucleophilic attack are likely altered compared to a non-halogenated analogue.

Table 1: General Electronic Effects of Halogen Substituents on a Benzene Ring

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

| Fluorine (F) | Strong | Weak | Deactivating | Ortho, Para |

| Bromine (Br) | Moderate | Moderate | Deactivating | Ortho, Para |

This table presents the generally accepted electronic effects of fluorine and bromine as substituents on a benzene ring.

Role of the N-Hydroxy Moiety in Directing Chemical Transformations

The N-hydroxy moiety is a crucial functional group that largely dictates the chemical transformations of N-hydroxybenzimidamides. This group can exist in tautomeric forms, primarily the amide oxime form (as depicted in 4-Bromo-2-fluoro-N-hydroxybenzimidamide) and the less stable imino hydroxylamine (B1172632) form. nih.govresearchgate.net Theoretical studies on N-hydroxy amidines have shown a significant energy barrier for the interconversion of these tautomers at room temperature, suggesting that the amide oxime form is the predominant and reactive species. nih.govresearchgate.net

A key aspect of the N-hydroxy moiety's reactivity is its ability to generate N-oxyl radicals. nih.govrsc.org In the presence of an oxidant, the N-hydroxy group can undergo a one-electron oxidation to form a highly reactive N-oxyl radical. These radicals are potent hydrogen atom abstractors and can initiate a variety of chemical transformations, including the direct functionalization of C-H bonds. nih.govrsc.org The substituents on the benzene ring can influence the stability and reactivity of this N-oxyl radical. The electron-withdrawing nature of the bromine and fluorine atoms in this compound would be expected to increase the electrophilicity of the corresponding N-oxyl radical.

Furthermore, the N-hydroxy group can act as a nucleophile or a leaving group in different chemical reactions. The acidity of the hydroxyl proton is influenced by the electronic nature of the aromatic ring. The electron-withdrawing halogen substituents in this compound are expected to increase the acidity of the N-OH proton, making it more readily available for deprotonation in base-mediated reactions.

Strategies for Modifying the Benzene Ring for Tailored Reactivity

Modifying the benzene ring of N-hydroxybenzimidamides is a key strategy for tailoring their reactivity and physical properties. The introduction of various substituents allows for the fine-tuning of the electronic and steric environment of the molecule.

One common strategy involves the introduction of electron-donating or electron-withdrawing groups to modulate the reactivity of the N-hydroxy moiety and the aromatic ring itself. For instance, the synthesis of halogenated derivatives, such as this compound, is a method to introduce specific electronic properties. nih.govmdpi.com The positions of these substituents are critical in determining their effect.

Another approach is to introduce groups that can participate in further chemical transformations. For example, a substituent could be introduced that allows for cross-coupling reactions, enabling the construction of more complex molecules. The reactivity of such a substituted ring towards electrophilic aromatic substitution will be governed by the directing effects of all present substituents. msu.edu

Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic systems like benzimidazoles have shown that the biological activity and other properties can be correlated with specific molecular descriptors that are influenced by the substituents on the benzene ring. nih.govmdpi.com These studies often highlight the importance of factors like hydrophobicity, electronic parameters, and steric bulk, which can be systematically varied through synthetic modifications of the aromatic core.

Comparative Analysis of Halogenated vs. Non-Halogenated N-Hydroxybenzimidamide Reactivity

A comparative analysis of halogenated versus non-halogenated N-hydroxybenzimidamides reveals significant differences in their reactivity, primarily stemming from the electronic effects of the halogen substituents.

Electronic Properties:

Non-halogenated N-hydroxybenzimidamide possesses a benzene ring that is activated by the N-hydroxybenzimidamide group, making it more susceptible to electrophilic attack than benzene itself. In contrast, the presence of halogens, as in this compound, deactivates the ring towards electrophilic substitution due to their strong inductive electron withdrawal. govtpgcdatia.ac.in This deactivation is a general trend observed in halogenated aromatic compounds. libretexts.org

Computational studies on related halogenated aromatic molecules have shown that increasing halogen substitution can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack and more reactive in electron transfer processes. rsc.org This suggests that the imidamide carbon in this compound might be more electrophilic than in its non-halogenated counterpart.

Table 2: Predicted Comparative Reactivity

| Property | Non-Halogenated N-Hydroxybenzimidamide | This compound | Rationale |

| Aromatic Ring Reactivity (Electrophilic Substitution) | More reactive | Less reactive | Halogens are deactivating groups. govtpgcdatia.ac.in |

| Acidity of N-OH Proton | Less acidic | More acidic | Electron-withdrawing halogens stabilize the conjugate base. |

| Electrophilicity of Imidamide Carbon | Less electrophilic | More electrophilic | Halogens withdraw electron density from the ring and the functional group. rsc.org |

| N-Oxyl Radical Reactivity | Less electrophilic radical | More electrophilic radical | Electron-withdrawing groups enhance the electrophilicity of the radical center. |

This table provides a predicted comparison based on established principles of physical organic chemistry.

Reactivity of the N-Hydroxy Moiety:

The increased acidity of the N-OH proton in the halogenated compound could facilitate reactions that proceed via deprotonation. Conversely, the electron-deficient nature of the aromatic ring might disfavor reactions where the N-hydroxybenzimidamide acts as a nucleophile through the aromatic system.

The reactivity of the N-oxyl radical formed from the halogenated species is also expected to be different. The electron-withdrawing halogens will increase the electrophilicity of the radical, potentially altering its selectivity in hydrogen atom abstraction reactions compared to the radical from a non-halogenated precursor. nih.gov

Future Perspectives and Research Horizons for 4 Bromo 2 Fluoro N Hydroxybenzimidamide

Development of Asymmetric Synthesis Approaches for Chiral Derivatives

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric methods to synthesize chiral derivatives of 4-Bromo-2-fluoro-N-hydroxybenzimidamide is a promising area of future research. While specific methods for this compound are not yet established, existing strategies for analogous fluorinated aromatic compounds and other chiral molecules can provide a roadmap.

Future research could focus on the use of chiral catalysts to introduce stereocenters into derivatives of this compound. For instance, chiral transition metal complexes, such as those based on rhodium, iridium, or palladium, could be employed in asymmetric hydrogenation or cross-coupling reactions of precursors to the target molecule. Organocatalysis, utilizing small chiral organic molecules, presents another powerful tool for enantioselective transformations.

The synthesis of fluorinated amino acids has seen success with chiral Ni(II) complexes, suggesting a potential avenue for creating chiral amino acid derivatives incorporating the this compound scaffold. interchim.frchemicalbook.com The development of such synthetic routes would open the door to novel peptides and peptidomimetics with unique structural and biological properties.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Potential Application |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Reduction of a prochiral precursor to introduce a stereocenter. |

| Asymmetric Cross-Coupling | Chiral Palladium Complexes | Enantioselective formation of C-C or C-N bonds. |

| Organocatalysis | Chiral Amines, Phosphoric Acids, etc. | Various enantioselective transformations on the scaffold or its precursors. |

| Chiral Ni(II) Complex-mediated Synthesis | Chiral Ni(II) Schiff Base Complexes | Synthesis of chiral amino acid derivatives. interchim.frchemicalbook.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, characterized by the continuous passage of reagents through a reactor, offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and ease of scalability. rsc.org The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms is a key area for future development.

While the direct application of flow chemistry to this specific compound is not yet reported, the successful flow synthesis of related benzimidazole (B57391) and benzimidazol-2-one (B1210169) scaffolds demonstrates the feasibility of this approach. interchim.fr These studies highlight the potential for efficient and scalable production.

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.gov This would be particularly valuable for optimizing the synthesis of this compound derivatives and exploring their structure-activity relationships. The development of robust and reliable automated synthesis protocols will be crucial for unlocking the full potential of this chemical scaffold.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques and Computational Methods

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research should focus on advanced mechanistic studies of reactions involving this compound using a combination of in situ spectroscopic techniques and computational methods.

Computational methods, particularly Density Functional Theory (DFT) calculations, can complement experimental studies by providing detailed insights into the electronic structure of reactants, transition states, and products. youtube.com Such calculations can help to rationalize observed reactivities and predict the outcomes of new reactions. For instance, computational studies on related benzamide (B126) and benzimidazole systems have successfully elucidated reaction mechanisms and guided the design of new catalysts and substrates. nih.gov

Exploration of Novel Organic Transformations Triggered by the Benzimidamide Scaffold

The benzimidamide functional group, particularly with the N-hydroxy substituent, possesses a unique reactivity profile that can be harnessed to trigger novel organic transformations. Future research should explore the potential of the this compound scaffold to participate in and direct new chemical reactions.

The N-hydroxybenzimidamide moiety can act as a nucleophile, an electrophile, or a precursor to reactive intermediates, depending on the reaction conditions. For example, it could be utilized in the synthesis of various heterocyclic compounds. The presence of the bromine and fluorine atoms on the aromatic ring further modulates the reactivity of the scaffold, potentially enabling regioselective transformations.

By exploring the inherent reactivity of this scaffold, researchers can aim to develop new synthetic methodologies for the construction of complex molecular architectures. The discovery of novel transformations triggered by the benzimidamide group would significantly expand the synthetic utility of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-N-hydroxybenzimidamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as halogenation of fluorobenzene derivatives followed by amidoxime formation. Key intermediates like 4-bromo-2-fluorobenzaldehyde (CAS RN 57848-46-1) can be synthesized via bromination/fluorination sequences under controlled conditions (e.g., low-temperature halogen exchange) . Purification methods include recrystallization from ethanol or column chromatography using silica gel. Purity (>95%) is verified via HPLC and melting point analysis (e.g., mp 60–62°C for intermediates) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns.

- 19F NMR resolves fluorinated substituents (e.g., δ -110 to -120 ppm for ortho-fluorine) .

Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 261.98), while FTIR detects functional groups (N–O stretch at ~950 cm⁻¹) . Single-crystal X-ray diffraction (as in related brominated benzamides) provides definitive stereochemical data .

Q. How should this compound be stored to maintain stability?

Store in amber vials under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the amidoxime group. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when sealed with desiccants .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates reaction pathways, such as nucleophilic substitution at the bromine site. Transition-state modeling (e.g., using Gaussian 16) predicts activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura) . Molecular dynamics (MD) simulations assess solvent effects, revealing polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts)?

Use Design of Experiments (DoE) to isolate variables. For instance, a factorial design (temperature, catalyst loading, solvent ratio) can identify interactions leading to side reactions. Statistical tools (ANOVA, Pareto charts) prioritize factors—e.g., excess bromide ions may displace fluorine, requiring stoichiometric control . Post-reaction analysis via LC-MS or GC-MS detects trace impurities (e.g., debrominated analogs) .

Q. What strategies optimize catalytic efficiency in derivatization reactions?

Screen palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) for Buchwald-Hartwig amination. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation. Ligand effects (XPhos vs. SPhos) are evaluated using turnover frequency (TOF) calculations. For example, bulky ligands reduce steric hindrance at the bromine site, improving yields by ~20% .

Q. How can in vitro assays assess its biological activity?

Use kinase inhibition assays (e.g., EGFR or VEGFR2) to evaluate pharmacodynamic potential. Molecular docking (AutoDock Vina) predicts binding affinities to active sites, guided by the compound’s planar aromatic core and hydrogen-bonding capacity (N-hydroxy group). Cytotoxicity profiles are validated via MTT assays in cancer cell lines (e.g., MCF-7) .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.